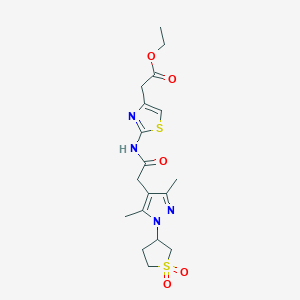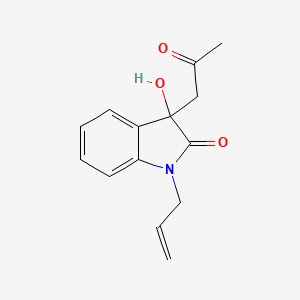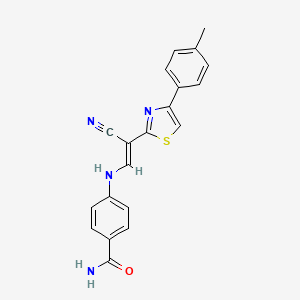![molecular formula C14H16FN3OS B2871856 1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one CAS No. 897480-83-0](/img/structure/B2871856.png)
1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one” is a compound that has been studied for its potential therapeutic applications . It is structurally characterized by the presence of the 4-fluorobenzylpiperazine moiety .
Synthesis Analysis
The synthesis of this compound involves a multi-step procedure . The structures of the compounds are confirmed by NMR and mass spectral data .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of the 4-fluorobenzylpiperazine moiety . This moiety is a key pharmacophoric feature for the inhibition of tyrosinase from Agaricus bisporus (AbTYR) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . The exact reactions would depend on the specific synthesis protocol used.Wissenschaftliche Forschungsanwendungen
Molecular Structure and Interactions
Research on closely related compounds emphasizes their molecular structure and how it influences intermolecular interactions. For example, compounds with halobenzoyl piperazines have been studied for their molecular conformations and how these structures are linked by hydrogen bonds, affecting their three-dimensional structure and potentially their biological activity (Mahesha et al., 2019).
Antimicrobial and Antibacterial Activities
Several studies have explored the synthesis and evaluation of fluoroquinolone derivatives, and benzothiazole-containing compounds, highlighting their potent antimicrobial and antibacterial activities. For instance, new fluoroquinolone derivatives with substituted piperazine rings have shown high in vitro antibacterial activity, with some compounds exhibiting more potent activities against Gram-positive organisms than standard treatments (Sharma et al., 2015). Similarly, benzothiazolyl-4-thiazolidinone hybrids based on fluoroquinolones have been found to be highly potent against various bacterial strains (Patel & Park, 2014).
Synthesis and Evaluation for Therapeutic Potentials
Compounds incorporating elements like fluoro-benzothiazole and piperazine have been synthesized and evaluated for their potential therapeutic applications. This includes research into their roles as intermediates in synthesizing neuroleptic agents, indicating the versatility of these compounds in developing pharmaceuticals (Botteghi et al., 2001). Additionally, the synthesis and biological evaluation of thiadiazole derivatives containing piperazine have shown promise in antimicrobial activities, suggesting the potential for these compounds in treating infections (Xia, 2015).
Wirkmechanismus
Target of Action
Similar compounds with a benzothiazole ring have been found to exhibit anti-inflammatory properties , suggesting that this compound may also target inflammatory pathways.
Mode of Action
Similar compounds have shown to inhibit cox-1, an enzyme involved in the inflammatory response . This suggests that 1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one may interact with its targets to modulate inflammatory pathways.
Biochemical Pathways
, compounds with similar structures have been found to inhibit COX-1. This suggests that this compound may affect the COX-1 pathway and its downstream effects, which include the production of prostaglandins, key mediators of inflammation.
Pharmacokinetics
Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule predicts good absorption or permeation for drugs with certain molecular properties.
Result of Action
Similar compounds have demonstrated anti-inflammatory activity, with some showing inhibition of albumin denaturation . This suggests that this compound may also have anti-inflammatory effects at the molecular and cellular level.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3OS/c1-2-12(19)17-6-8-18(9-7-17)14-16-13-10(15)4-3-5-11(13)20-14/h3-5H,2,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RETYWNMQMFPAKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=NC3=C(C=CC=C3S2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

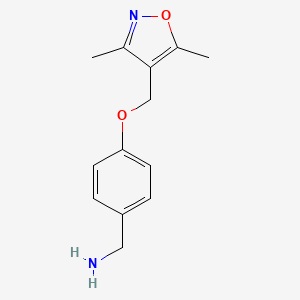
![N-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]-4-(trifluoromethyl)aniline](/img/structure/B2871776.png)
![3-fluoro-5-methyl-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline](/img/structure/B2871777.png)

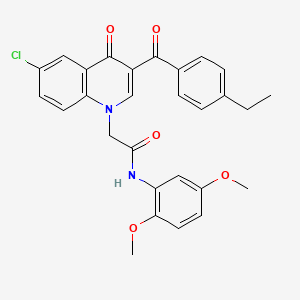
![7-chloro-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2871780.png)
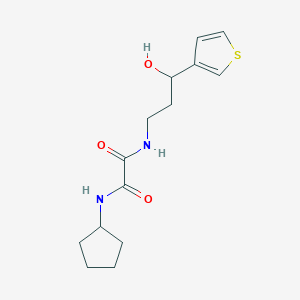
![3-{5-[(cyanomethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2871786.png)
![1-(3-(((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)sulfonyl)phenyl)ethanone](/img/structure/B2871787.png)
